1-Methyl-1H-pyrazole-4,5-diamine
Overview
Description
1-Methyl-1H-pyrazole-4,5-diamine is a heterocyclic compound with the molecular formula C4H8N4. It features a pyrazole ring substituted with a methyl group at the 1-position and amino groups at the 4- and 5-positions. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse chemical and biological activities .
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects .
Mode of Action
It’s worth noting that a molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 1-Methyl-1H-pyrazole-4,5-diamine might interact with its targets in a similar manner, leading to changes in the biological system.
Biochemical Pathways
Pyrazole-bearing compounds are known for their diverse pharmacological effects, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that this compound might have similar effects.
Biochemical Analysis
Cellular Effects
Pyrazole derivatives have been found to exhibit a range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects . The specific effects of 1-Methyl-1H-pyrazole-4,5-diamine on cell function, signaling pathways, gene expression, and metabolism would need to be determined through experimental studies.
Molecular Mechanism
Pyrazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-pyrazole-4,5-diamine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine with 1,3-diketones can yield pyrazole derivatives, which can then be further functionalized to introduce the methyl and amino groups .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization and functionalization reactions .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-pyrazole-4,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the amino groups or the pyrazole ring.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various alkylated or acylated pyrazole derivatives .
Scientific Research Applications
1-Methyl-1H-pyrazole-4,5-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design and development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
- 4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine
- 5-Methyl-1H-pyrazole
- 3-Phenyl-1H-pyrazole
Uniqueness: 1-Methyl-1H-pyrazole-4,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methylpyrazole-3,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c1-8-4(6)3(5)2-7-8/h2H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAXOKSJNVLLHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437805 | |
Record name | 1-Methyl-1H-pyrazole-4,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45514-38-3 | |
Record name | 1-Methyl-1H-pyrazole-4,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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